molecular formula C17H18N4O3 B15245694 N-(2-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-4-yl)propionamide

N-(2-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-4-yl)propionamide

Cat. No.: B15245694
M. Wt: 326.35 g/mol
InChI Key: XCFCHRJULQSONP-UHFFFAOYSA-N
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Description

N-(2-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-4-yl)propionamide is a complex organic compound that features a pyrazole ring and an isoindolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-4-yl)propionamide typically involves multiple steps One common route starts with the preparation of the 3,5-dimethyl-1H-pyrazole-4-carbaldehyde, which is then reacted with an appropriate amine to form the corresponding Schiff base This intermediate is subsequently cyclized to form the isoindolinone ring

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-4-yl)propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-4-yl)propionamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of N-(2-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-4-yl)propionamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole: Shares the pyrazole ring structure but lacks the isoindolinone and propionamide groups.

    Isoindolinone derivatives: Compounds with similar isoindolinone structures but different substituents.

Uniqueness

N-(2-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-4-yl)propionamide is unique due to its combination of a pyrazole ring and an isoindolinone moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H18N4O3

Molecular Weight

326.35 g/mol

IUPAC Name

N-[2-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dioxoisoindol-4-yl]propanamide

InChI

InChI=1S/C17H18N4O3/c1-4-14(22)18-13-7-5-6-11-15(13)17(24)21(16(11)23)8-12-9(2)19-20-10(12)3/h5-7H,4,8H2,1-3H3,(H,18,22)(H,19,20)

InChI Key

XCFCHRJULQSONP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)CC3=C(NN=C3C)C

Origin of Product

United States

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